molecular formula C16H20O2 B14225691 Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- CAS No. 820211-69-6

Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-

Cat. No.: B14225691
CAS No.: 820211-69-6
M. Wt: 244.33 g/mol
InChI Key: PWWSHBVUSXGZLG-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is a chemical compound with the molecular formula C16H20O2 It is a derivative of ethanedione, featuring a phenyl group and a substituted cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmagnesium bromide with a suitable cyclopentanone derivative, followed by oxidation to form the desired ethanedione compound. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran, and the process may require temperature control to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The phenyl and cyclopentyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted phenyl or cyclopentyl derivatives.

Scientific Research Applications

Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and molecular interactions help elucidate its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Ethanedione, diphenyl-: A similar compound with two phenyl groups instead of a substituted cyclopentyl ring.

    Ethanedione, (4-methylphenyl)phenyl-: Features a methyl-substituted phenyl group.

Uniqueness

Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the substituted cyclopentyl ring differentiates it from other ethanedione derivatives, potentially leading to unique reactivity and applications.

Properties

CAS No.

820211-69-6

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

1-phenyl-2-[(1S,3S)-2,2,3-trimethylcyclopentyl]ethane-1,2-dione

InChI

InChI=1S/C16H20O2/c1-11-9-10-13(16(11,2)3)15(18)14(17)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3/t11-,13+/m0/s1

InChI Key

PWWSHBVUSXGZLG-WCQYABFASA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C1(C)C)C(=O)C(=O)C2=CC=CC=C2

Canonical SMILES

CC1CCC(C1(C)C)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.